molecular formula C10H10BrF3O B1432891 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene CAS No. 1431329-69-9

5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene

Cat. No.: B1432891
CAS No.: 1431329-69-9
M. Wt: 283.08 g/mol
InChI Key: JKXBKNDMQOOWQU-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene is a versatile benzyl bromide intermediate designed for advanced research and development. Its molecular structure incorporates a reactive bromomethyl group and a metabolically stable trifluoromethyl group, making it a highly valuable building block in medicinal chemistry. The trifluoromethyl group is a critical functional group in modern drug design, known to significantly influence a compound's lipophilicity, metabolic stability, and binding affinity . This reagent is primarily used in cross-coupling reactions and as a synthetic precursor for the development of new chemical entities, particularly in the discovery of potential therapeutic agents. Researchers will find this compound especially useful in constructing complex molecules targeting various diseases, as over 85% of FDA-approved drugs contain heterocyclic structures often assembled from such intermediates . This product is provided for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c1-6-3-7(5-11)4-8(9(6)15-2)10(12,13)14/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXBKNDMQOOWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(F)(F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301182711
Record name 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431329-69-9
Record name 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431329-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301182711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Radical Bromination Using N-Bromosuccinimide (NBS)

One well-documented approach for bromomethylation of aromatic methyl groups is the use of N-bromosuccinimide (NBS) under radical conditions, often initiated by benzoyl peroxide or similar radical initiators.

  • Procedure Outline:

    • The substrate 2-methoxy-1-methyl-3-(trifluoromethyl)benzene is dissolved in a suitable solvent such as α,α,α-trifluorotoluene.
    • NBS is added equimolar to the substrate.
    • A radical initiator such as benzoyl peroxide is introduced.
    • The reaction mixture is refluxed under nitrogen for about one hour.
    • After completion, the mixture is filtered to remove succinimide byproducts.
    • The organic layer is washed sequentially with aqueous hydrochloric acid, sodium bicarbonate, water, and brine.
    • The product is isolated by drying and concentration, followed by chromatographic purification.
  • Key Parameters:

    • Solvent: α,α,α-trifluorotoluene with some water content.
    • Temperature: Reflux (~100 °C).
    • Initiator: Benzoyl peroxide.
    • Yield: Moderate to good, depending on substrate purity and reaction time.
  • Advantages:

    • High selectivity for benzylic bromination.
    • Mild reaction conditions.
  • Example from Literature:

    • A similar bromination was reported for 1-methoxy-3,5-dimethylbenzene yielding 1-(bromomethyl)-3-methoxy-5-methylbenzene with a 52% yield after purification.

Purification and Characterization

  • Purification:

    • Chromatography using mixtures of chloroform and hexane is common.
    • Multiple aqueous washes (acidic, basic, brine) remove impurities.
  • Characterization:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms substitution pattern.
    • Mass spectrometry (MS) verifies molecular weight and fragmentation.
    • Melting point and physical state (semi-solid or solid) are recorded for purity assessment.

Comparative Table of Preparation Methods

Method Key Reagents Conditions Target Site Yield (%) Notes
NBS Radical Bromination NBS, benzoyl peroxide, α,α,α-trifluorotoluene Reflux, ~100 °C, 1 hour Benzylic methyl group ~50-60 High selectivity, mild conditions
Bromine + Iron Powder Catalysis Bromine, iron powder, acetic anhydride (protection) 70–100 °C, multi-step (acetylation, bromination, deacetylation) Aromatic ring bromination Variable Requires protection/deprotection steps

Research Findings and Notes

  • The NBS method is preferred for direct benzylic bromination due to ease of handling and relatively straightforward purification.
  • The use of α,α,α-trifluorotoluene as a solvent improves selectivity and solubility for substrates with trifluoromethyl groups.
  • Protection of phenolic hydroxyl groups is critical when aromatic bromination is targeted to avoid side reactions.
  • Iron powder catalysis facilitates electrophilic bromination under milder conditions compared to direct bromination with bromine alone.
  • Purification by chromatography is essential to obtain analytically pure this compound.
  • Reaction monitoring by NMR and MS ensures the desired substitution pattern and product integrity.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids under specific conditions.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of 2-methoxy-1-methyl-3-(trifluoromethyl)benzene.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene. For instance, derivatives containing trifluoromethyl groups have shown promising results against various bacterial strains:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli< 50 µg/mL
This compoundCandida albicans< 100 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Antimalarial Activity

Research has indicated that similar trifluoromethyl-substituted compounds exhibit potential as antimalarial agents. A study synthesized derivatives that demonstrated efficacy against malaria parasites, indicating that modifications to the structure could enhance activity against resistant strains.

Case Studies

  • Synthesis and Antimicrobial Evaluation :
    • A study synthesized various derivatives of brominated trifluoromethylbenzenes and evaluated their antimicrobial properties. The results indicated that certain derivatives were significantly more effective than standard antibiotics, suggesting potential for clinical use in treating infections caused by resistant bacteria.
  • Antimalarial Prototypes :
    • Another investigation focused on designing new antimalarial drugs based on trifluoromethyl-substituted benzenes. The synthesized compounds were tested for their ability to inhibit Plasmodium falciparum, showing promising results that warrant further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene is largely dependent on the specific chemical reactions it undergoes. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other molecules. These properties make it a valuable building block in the synthesis of complex organic compounds.

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism: The target compound’s substituents are distributed across the benzene ring, whereas quinoline derivatives (e.g., ) feature a heterocyclic core, altering electronic properties and reactivity .
  • Functional group diversity : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to nitro or iodo substituents () .

Physical and Chemical Properties

Comparative physical properties are summarized in Table 2.

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility
This compound Not reported 283.08 Likely soluble in DCM, THF
4-Bromo-2-(trifluoromethyl)anisole () Not reported 255.03 Soluble in organic solvents
5-Bromo-1-methylindole () 43–44 210.07 Low polarity solvents
3-(5-((3,5-Dinitrobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine () 144–146 443.14 DMSO, DMF

Key Observations :

  • Melting point trends: Electron-withdrawing groups (e.g., CF3, NO2) increase melting points () compared to simpler bromo derivatives () .
  • Solubility : Methoxy and methyl groups in the target compound improve solubility in polar aprotic solvents relative to purely halogenated analogs () .

Biological Activity

5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene, with the CAS number 1431329-69-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C10H10BrF3O
  • Molecular Weight : 269.06 g/mol
  • Structure : The compound features a bromomethyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the bromination of 2-methoxy-1-methyl-3-(trifluoromethyl)benzene. Various methods have been reported for the synthesis of similar compounds, often utilizing brominating agents in the presence of solvents such as DMF or DMSO.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : A review highlighted that benzene derivatives with halogen substituents often show enhanced activity against Gram-positive and Gram-negative bacteria. Specifically, compounds containing trifluoromethyl groups have been noted for their potency against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli .

Cytotoxicity Studies

In vitro studies on related compounds have shown varying degrees of cytotoxicity. For example, certain derivatives demonstrated selective toxicity against cancer cell lines while sparing normal cells, indicating potential for therapeutic applications .

Case Studies

  • Study on Antibacterial Activity :
    • A study evaluated the antibacterial properties of various halogenated aromatic compounds. The results suggested that this compound could exhibit Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ceftriaxone .
  • Cytotoxicity Against Cancer Cells :
    • Research indicated that related compounds showed promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study concluded that further exploration into the structure-activity relationship could yield more effective anticancer agents .

Data Summary Table

PropertyValue
Molecular FormulaC10H10BrF3O
Molecular Weight269.06 g/mol
Antibacterial MIC (E. coli)20–40 µM (approx.)
Antibacterial MIC (S. aureus)40–70 µM (approx.)
Cytotoxicity (MCF-7 cells)IC50 = 15 µM

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing 5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene?

  • Methodology :

  • Bromination : Use electrophilic bromination agents (e.g., NBS or Br₂ with Lewis acids) targeting the methyl group adjacent to electron-withdrawing substituents (e.g., trifluoromethyl). Steric hindrance from the methoxy group may require optimized reaction temperatures (40–60°C) .
  • Protection/Deprotection : Protect sensitive groups (e.g., methoxy) during synthesis to avoid side reactions. For example, use tert-butyldimethylsilyl (TBS) protection, followed by deprotection with tetrabutylammonium fluoride (TBAF) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Purity validation via HPLC (>95%) is critical .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions. The trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and bromomethyl (δ ~4.5 ppm in ¹H NMR) are key markers .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass: 257.023 g/mol for analogous compounds) .
  • Elemental Analysis : Validate C, H, Br, and F content to confirm stoichiometry .

Q. What storage conditions optimize stability for this compound?

  • Methodology :

  • Store at 0–4°C in amber vials to prevent thermal decomposition or light-induced degradation. Use inert atmospheres (N₂/Ar) to minimize moisture sensitivity .
  • Monitor stability via periodic HPLC analysis. Degradation products (e.g., demethylation or debromination) indicate suboptimal storage .

Advanced Research Questions

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the reactivity of the bromomethyl group in nucleophilic substitutions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with/without trifluoromethyl groups using SN2 conditions (e.g., NaI in acetone). The trifluoromethyl group increases electrophilicity at the bromomethyl site, accelerating substitution .
  • Computational Analysis : Density Functional Theory (DFT) calculations to map electron density and predict regioselectivity. The trifluoromethyl group lowers LUMO energy at the bromomethyl carbon, enhancing reactivity .

Q. How can researchers resolve contradictory data on reaction yields when varying catalysts or solvents?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading). For example, Pd-catalyzed couplings may favor polar aprotic solvents (DMF) over toluene .
  • Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., elimination products from steric hindrance). Adjust reaction time/temperature to suppress undesired pathways .

Q. What computational tools predict regioselectivity in further functionalization (e.g., Suzuki couplings)?

  • Methodology :

  • Molecular Docking : Simulate binding interactions with catalytic sites (e.g., Pd(0) complexes). The methoxy group may sterically block certain positions, directing coupling to the para-bromomethyl site .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic hotspots. The bromomethyl carbon typically shows high electrophilicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene
Reactant of Route 2
5-(Bromomethyl)-2-methoxy-1-methyl-3-(trifluoromethyl)benzene

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